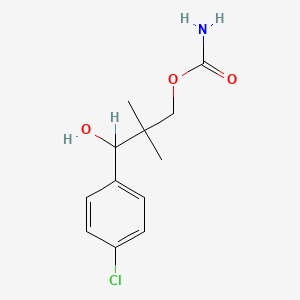
2-Chlor-N-(3-Ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamid
Übersicht
Beschreibung
2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloroacetamide group attached to a benzo[d]oxazole ring system
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole.
Chlorination: The benzo[d]oxazole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus trichloride to introduce the chloro group.
Acetamidation: The chlorinated intermediate is reacted with acetamide under controlled conditions to form the final product, 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Analyse Chemischer Reaktionen
2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydroxy derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The benzo[d]oxazole ring system may also interact with various receptors or enzymes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,6-diethylphenyl)acetamide: This compound has a similar chloroacetamide group but differs in the aromatic ring structure.
Phenoxyacetamide Derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.
Indole Derivatives: These compounds have a different heterocyclic ring system but may exhibit similar biological activities.
The uniqueness of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide lies in its specific combination of the chloroacetamide group and the benzo[d]oxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-14-8-4-3-7(13-10(15)6-12)5-9(8)17-11(14)16/h3-5H,2,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIZUOIEDHYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione](/img/structure/B1229757.png)
![Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1229758.png)


![2-Propan-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1229763.png)







